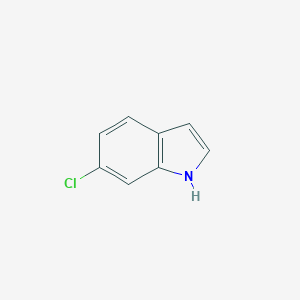

6-Chloroindole

Overview

Description

Synthesis Analysis

The synthesis of 6-Chloroindole derivatives has been explored through various chemical strategies, highlighting the compound's versatility in organic synthesis. Notable methods include:

- The enantioselective synthesis of L-6-Chloropyrroloindoline, a key chiral synthon, starting from 3-chloroaniline using the Fischer indole/Schollkopf protocol and oxidative cyclization (Kim & Han, 2005).

- A novel synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, demonstrating a cascade of reactions including alkylation, addition, elimination, and isomerization for the formation of the indole ring (Caron et al., 2003).

Scientific Research Applications

Material Science : L-P6CIn, a liquid-like poly(6-chloroindole), shows promise in applications like lightweight batteries, super capacitors, anti-corrosion of metals, and organic lasers due to its efficient blue-light emission properties (Yao et al., 2021).

Antibacterial and Antifouling Agents : this compound inhibits bacterial growth, interferes with bacterial biofilm formation, and inhibits the growth of diatom Cylindrotheca sp., suggesting potential as a new antifouling agent (Yang et al., 2014).

Medicinal Chemistry : 5-Carboxy-6-chloroindole is a precursor for p38 kinase inhibitor, prepared using the Japp-Klingemann synthetic approach (Chen et al., 2007).

Cancer Research : Derivatives of this compound, like compound 5a, show strong binding to MDM4 and inhibit cell growth in p53-positive cell lines, indicating potential as anticancer agents (Rezk et al., 2016).

Agricultural Science : Chloroindole, when applied after tripping in broad beans, significantly increases pod set, especially at proximal flower positions on the raceme (Rylott & Smith, 1990).

Bioactive Compound Synthesis : 6-Chlorotryptophan, a variant, is used as a precursor for several bioactive compounds in medicinal chemistry due to its unique bioactivity (Fukushima et al., 2015).

Molecular Studies : The molecular structure of 6-Chloro-2-oxindole, a related compound, has been extensively studied, revealing centrosymmetric dimers formed by N-H...O hydrogen bonds and linked by Cl...Cl and C-H...O interactions (Hachuła et al., 2011).

Corrosion Inhibition : Indole and 5-chloroindole act as strong inhibitors on the anodic dissolution of copper in acidic sodium chloride solutions, with indole showing better inhibiting properties (Scendo et al., 2003).

Safety and Hazards

6-Chloroindole is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, it is recommended to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively .

Future Directions

A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibited a high electric conductivity and was a good blue-light emitter . The combination of these properties makes it a promising precursor for applications such as lightweight batteries, supercapacitors, and anti-corrosion of metals and organic lasers .

Mechanism of Action

Target of Action

6-Chloroindole, also known as 6-Chloro-1H-indole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research Indole derivatives have been known to interact with a variety of enzymes and proteins, inhibiting their activity .

Mode of Action

It is known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut

Pharmacokinetics

The solubility of this compound in ethanol is reported to be 50 mg/ml, which could potentially impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities, which could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name |

6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIMDRWPTUAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169794 | |

| Record name | 6-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17422-33-2 | |

| Record name | 6-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4E7MR63DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

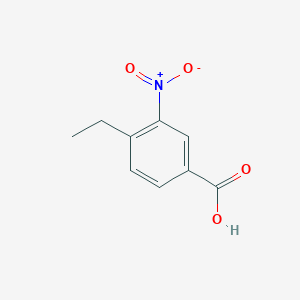

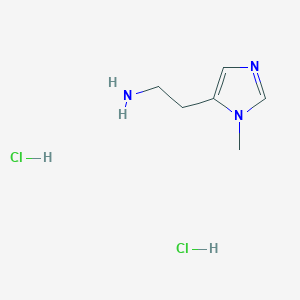

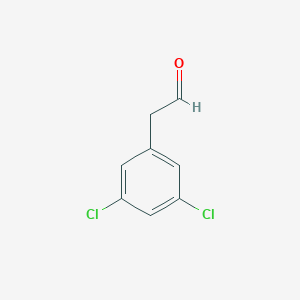

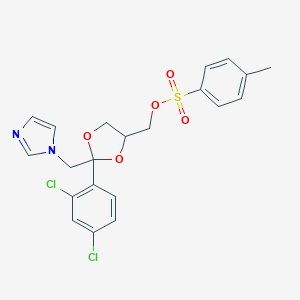

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

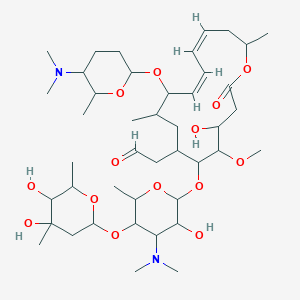

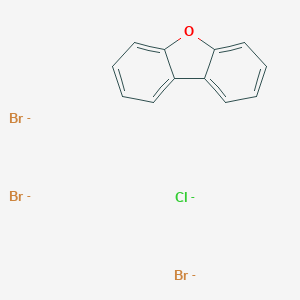

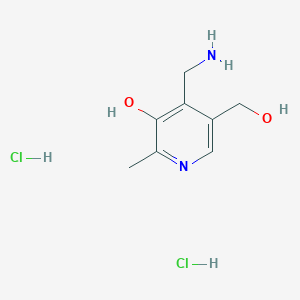

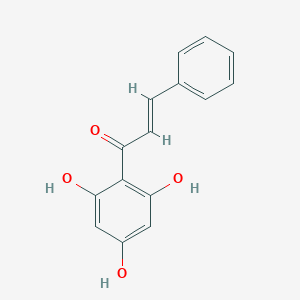

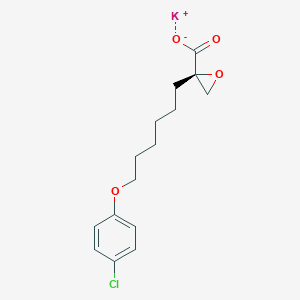

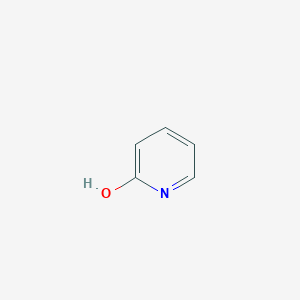

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.